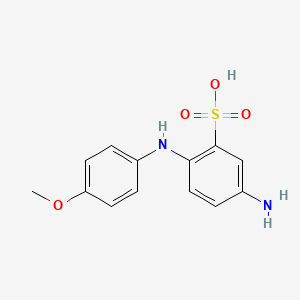

5-Amino-2-(p-methoxyanilino)benzenesulphonic acid

説明

5-Amino-2-(p-methoxyanilino)benzenesulphonic acid is a sulfonated aromatic amine characterized by a benzenesulfonic acid backbone substituted with amino and p-methoxyanilino groups at positions 2 and 5, respectively. Key properties inferred from analogues include:

特性

IUPAC Name |

5-amino-2-(4-methoxyanilino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-19-11-5-3-10(4-6-11)15-12-7-2-9(14)8-13(12)20(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWELRXOUPXKKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955419 | |

| Record name | 5-Amino-2-(4-methoxyanilino)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33836-66-7 | |

| Record name | 5-Amino-2-[(4-methoxyphenyl)amino]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33836-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(p-methoxyanilino)benzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033836667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-(4-methoxyanilino)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(p-methoxyanilino)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diazotization and Coupling Techniques

One established method involves diazotization of sulfonated aromatic amines followed by coupling with p-methoxyaniline derivatives. For example, a process described in patent literature involves:

- Precomminution of 2,5-dichloroaminobenzene-4-sulphonic acid in water with a reaction product of diphenyl, sulfuric acid, and formaldehyde.

- Introduction of sodium nitrite solution to generate a diazonium salt at room temperature.

- Coupling of the diazotized amine with a suitable coupling partner under controlled pH (around 6) using dilute sodium hydroxide.

- The reaction is completed within 10 minutes, followed by purification steps such as ultrafiltration and spray drying to yield the azo dyestuff derivative.

This method highlights the importance of controlled diazotization and coupling steps in preparing sulfonated aromatic amines functionalized with methoxy-substituted anilino groups.

Multi-Step Synthesis from Phenol

A more detailed synthetic route for 2-amino-5-methoxybenzenesulphonic acid, a closely related intermediate, involves:

- Nitration of phenol using sulfuric acid and sodium nitrate to form p-nitrophenol under controlled temperature (10–15°C) and pH (4–6).

- Reduction of p-nitrophenol to p-aminophenol using zinc powder and hydrochloric acid.

- Sulfonation of p-aminophenol with concentrated sulfuric acid and an Aladdin reagent under pressure (1.2–1.5 MPa) and mild heating (35–40°C) to yield 2-amino-5-hydroxybenzenesulphonic acid.

- Conversion to the sodium salt by treatment with sodium hydroxide solution at elevated temperatures (50–55°C).

- Methylation of the sodium salt with methyl iodide (CH3I) at room temperature for 30–40 minutes to generate the methoxy derivative.

- Final acidification with concentrated sulfuric acid at 105–115°C, followed by crystallization at low temperature (5–7°C) to isolate 2-amino-5-methoxybenzenesulphonic acid.

This method is distinguished by its mild reaction conditions, absence of toxic by-products, high yield (above 82%), and environmentally friendly profile due to easy biodegradability of products.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | Phenol, H2SO4, NaNO2 | 10–15 | Atmospheric | ~10 | - | pH 4–6, slow addition, cooling step |

| Reduction | Zn powder, HCl | Room temp | Atmospheric | 40–50 | - | Converts p-nitrophenol to p-aminophenol |

| Sulfonation | Concentrated H2SO4, Aladdin reagent | 35–40 | 1.2–1.5 | 60–90 | - | Pressure reactor, mild heating |

| Sodium salt formation | NaOH solution (15%) | 50–55 | Atmospheric | 20–25 | - | Soaking and reaction for solubility |

| Methylation | CH3I solution | Room temp | Atmospheric | 30–40 | - | Stirring, mild conditions |

| Acidification and crystallization | H2SO4 (65%), cooling to 5–7°C | 105–115 | Atmospheric | 50–70 | 82+ | Final isolation of product |

Research Findings and Advantages

- The multi-step synthesis route from phenol is notable for its simplicity, mild reaction conditions, and high yield (above 82%).

- The method avoids the generation of carcinogenic by-products and toxic intermediates, making it safer and more environmentally benign compared to traditional methods.

- The use of sodium salts and methyl iodide for methylation provides a controlled and efficient way to introduce the methoxy group.

- The final acidification and crystallization steps ensure high purity and good physical properties of the compound.

- Diazotization and coupling methods provide alternative routes, especially useful for preparing azo derivatives and related compounds with sulfonic acid groups.

- Process optimization includes controlling pH, temperature, and pressure to maximize yield and purity.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Diazotization & Coupling | Diazotization of sulfonated amines, coupling with p-methoxyaniline, pH control | Fast reaction, suitable for azo dyes | Requires precise pH and temperature control |

| Multi-step from Phenol | Nitration → Reduction → Sulfonation → Sodium salt formation → Methylation → Acidification | High yield (82%), mild conditions, low toxicity | Multi-step, requires handling of methyl iodide |

| Alternative Reductions | Use of various reducing agents (Zn, SnCl2, Fe/HCl) | Flexibility in reducing agents | Potential impurities from reducing agents |

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrochloric acid are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

Chemical Applications

Dye Manufacturing:

- The compound is primarily utilized as an intermediate in the synthesis of azo dyes. Its structure allows it to form stable azo linkages, which are crucial for the coloration properties of dyes used in textiles and other materials.

- A notable example includes its use in producing reactive dyes that exhibit high wash and light fastness, making them suitable for commercial applications.

Synthesis of Organic Compounds:

- It serves as a precursor for various organic compounds, facilitating the development of new materials with tailored properties. This includes its role in synthesizing pharmaceuticals and agrochemicals.

Table 1: Comparison of Chemical Applications

| Application Type | Description | Example |

|---|---|---|

| Dye Manufacturing | Intermediate for azo dyes | Reactive dyes for textiles |

| Organic Synthesis | Precursor for pharmaceuticals and agrochemicals | Synthesis of anti-inflammatory drugs |

Biological Applications

Antimicrobial Properties:

- Research has indicated that 5-Amino-2-(p-methoxyanilino)benzenesulphonic acid exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Case studies have shown its effectiveness against gram-positive bacteria, suggesting potential uses in medical formulations.

Anti-inflammatory Activity:

- The compound has been studied for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. Its mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis .

Table 2: Biological Activity Overview

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Antibiotic development |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Treatment of inflammatory diseases |

Industrial Applications

Production of Dyes and Pigments:

- Beyond textiles, this compound is also employed in producing pigments used in plastics and coatings. Its chemical stability and colorfastness make it an ideal choice for industrial applications.

Environmental Impact Studies:

- Investigations into the environmental effects of azo dye production have highlighted the need for safer intermediates like this compound, which can be synthesized with reduced toxicity compared to traditional methods .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that formulations containing this compound showed significant inhibition of Staphylococcus aureus growth. This suggests its potential as a key ingredient in topical antimicrobial treatments.

Case Study 2: Dye Production

In industrial settings, trials using this compound as a dye precursor resulted in high-quality reactive dyes that maintained color integrity under various environmental conditions. This has implications for sustainable practices in dye manufacturing.

作用機序

The mechanism of action of 5-Amino-2-(p-methoxyanilino)benzenesulphonic acid involves its interaction with specific molecular targets. The amino and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can participate in various biochemical pathways, leading to its observed effects.

類似化合物との比較

Structural and Functional Differences

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃): Electron-donating groups (e.g., in the target compound) reduce sulfonic acid acidity compared to nitro (-NO₂) derivatives, influencing solubility and reactivity . Nitro (-NO₂): Enhances electrophilic substitution reactions, making compounds like 2-(p-Aminoanilino)-5-nitrobenzenesulfonic acid critical for azo dye synthesis .

- Acetamido (-NHCOCH₃) : Increases lipophilicity, improving solubility in organic solvents for reactions requiring phase transfer .

Q & A

Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy group activates the benzene ring at the para position, while the sulfonic acid group directs electrophiles to meta positions. Kinetic studies (stopped-flow UV-Vis) and Hammett plots quantify substituent effects. and correlate regioselectivity with substituent electronic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。